molecular formula C21H25N3O3S B2604058 Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 892259-29-9

Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2604058
CAS No.: 892259-29-9
M. Wt: 399.51
InChI Key: CHGKIWDYWWLRGA-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyridine and pyrimidine rings

Preparation Methods

The synthesis of Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions.

    Introduction of Functional Groups:

    Oxidation and Reduction Reactions: The oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide. Reduction reactions may be employed to selectively reduce certain functional groups if needed.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others. For example, the propylthio group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.

    Esterification and Hydrolysis: The ethyl ester group can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for various pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: If found to have therapeutic effects, the compound could be further developed into a pharmaceutical agent for treating specific diseases or conditions.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s functional groups and overall structure play a crucial role in determining its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-12(3)8-10-14)15(13(4)22-18)20(26)27-6-2/h7-10,16H,5-6,11H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGKIWDYWWLRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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